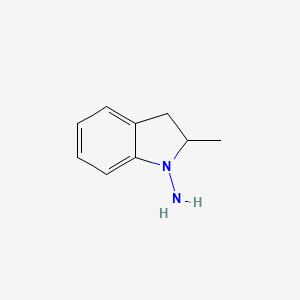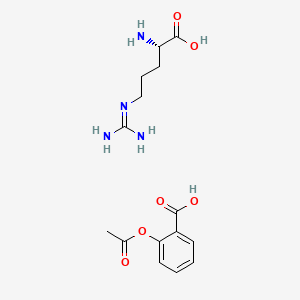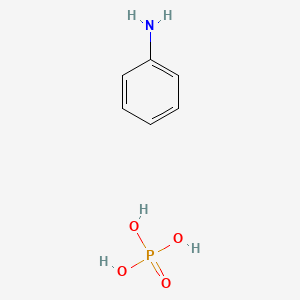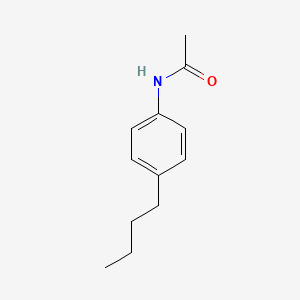
N-(4-Butylphenyl)acetamide
Übersicht
Beschreibung
N-(4-Butylphenyl)acetamide is an organic compound with a chemical formula of C12H17NO . It is commonly referred to as a derivative of acetanilide. This compound is a white crystalline solid, insoluble in water but soluble in organic solvents.
Synthesis Analysis
N-(4-Butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction from N(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . Methods of purification are used to obtain a product with high purity .Molecular Structure Analysis
The molecular structure of N-(4-Butylphenyl)acetamide is represented by the linear formula C12H17NO . The molecular weight of this compound is 191.275 .Physical And Chemical Properties Analysis
N-(4-Butylphenyl)acetamide has a molecular weight of 191.275 . It is a white crystalline solid, insoluble in water but soluble in organic solvents.Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
In the pharmaceutical industry, N-(4-Butylphenyl)acetamide serves as a precursor in the synthesis of various drug compounds . Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents.
Chemical Synthesis
This compound plays a role in organic synthesis, particularly in the formation of intermediates used to produce more complex molecules . Its reactivity allows for the introduction of various functional groups, expanding the repertoire of synthetic chemistry.
Industrial Applications
N-(4-Butylphenyl)acetamide: is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the development of new materials and processes that can have industrial applications.
Environmental Science
While specific applications of N-(4-Butylphenyl)acetamide in environmental science are not directly cited, compounds like it may be involved in the study of environmental pollutants and their breakdown products .
Biochemistry Research
In biochemistry, derivatives of N-(4-Butylphenyl)acetamide , such as 2-azido-N-(4-butylphenyl)acetamide , are used in proteomics research to study protein functions and interactions .
Analytical Chemistry
N-(4-Butylphenyl)acetamide: may be used in analytical chemistry as a standard or reference compound in various analytical techniques to ensure accuracy and precision in measurements .
Agriculture
Compounds structurally related to N-(4-Butylphenyl)acetamide are used in the synthesis of pesticides and fungicides, contributing to agricultural productivity and pest management strategies .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKURDANTWHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190098 | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)acetamide | |
CAS RN |
3663-20-5 | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




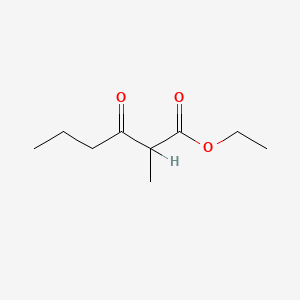
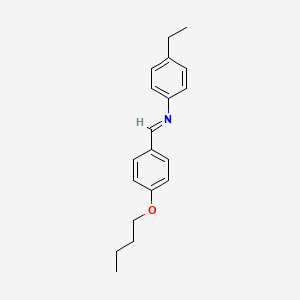
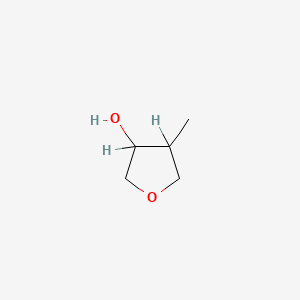



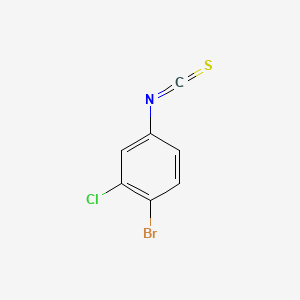
![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)
